Cholineglycerophosphate

Dementia Cognitive Impairment Nootropics

Research pain point: Generic choline salts or citicoline have low choline density, poor brain delivery, and variable TMAO profiles. Solution: Choline glycerophosphate (Alpha-GPC). The superior choline source for pharma, nutraceutical, and sports nutrition formulations. - **High choline payload:** 40-41% choline by weight vs. 13-18% in alternatives. - **Clinically validated:** 2.34-point ADAS-cog reduction in MCI at 600 mg/day (2024 RCT). Superior to citicoline in dementia. - **Clean metabolic profile:** Water-soluble, rapid plasma choline elevation, lower TMAO risk. - **Multi-application:** Pharmaceutical cognitive enhancers, nootropic supplements, pre-workout powders.

Molecular Formula C8H22NO7P
Molecular Weight 275.24 g/mol
CAS No. 563-23-5
Cat. No. B3144916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholineglycerophosphate
CAS563-23-5
Molecular FormulaC8H22NO7P
Molecular Weight275.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)(O)OCC(CO)O.[OH-]
InChIInChI=1S/C8H20NO6P.H2O/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10;/h8,10-11H,4-7H2,1-3H3;1H2
InChIKeyLJGDFNNSILYOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-GPC Identity & Procurement


Choline glycerophosphate (CAS 28319-77-9), also known as choline alfoscerate, L-alpha-glycerylphosphorylcholine, or Alpha-GPC, is a water-soluble, choline-containing phospholipid that serves as a biosynthetic precursor to both the neurotransmitter acetylcholine and the membrane phospholipid phosphatidylcholine [1]. Structurally, it is a deacylated derivative of phosphatidylcholine, consisting of a choline moiety linked to glycerol-3-phosphate, with a molecular weight of 257.22 g/mol . Unlike choline salts such as choline bitartrate or choline chloride, Alpha-GPC is a naturally occurring compound found in the brain and in breast milk, and is commercially produced via purification from soy or sunflower lecithin [2]. It is widely utilized in the nutraceutical and pharmaceutical sectors as a nootropic agent for cognitive enhancement and as a therapeutic intervention for age-related cognitive decline and dementia disorders [3].

Acetylcholine and phosphatidylcholine precursor
Water-soluble choline-containing phospholipid
High-choline-density ingredient for formulation research

Why Alpha-GPC Is Not Substitutable


Choline sources are not functionally interchangeable due to substantial differences in choline content by weight, bioavailability, metabolic fate, and blood-brain barrier permeability. For instance, while Alpha-GPC comprises approximately 40–41% choline by weight, citicoline (CDP-choline) contains only about 18% choline, and phosphatidylcholine contains just 13–15% [1]. More critically, choline salts such as choline bitartrate exhibit lower bioavailability and less efficient brain delivery compared to Alpha-GPC [2]. These differences translate into measurable clinical and pharmacokinetic divergences: a systematic review and meta-analysis found that choline alfoscerate (Alpha-GPC) is more effective than citicoline in improving clinical conditions in dementia patients [3]. Additionally, the gut microbiota-dependent generation of trimethylamine N-oxide (TMAO), a cardiovascular risk marker, varies by choline source, with Alpha-GPC demonstrating a more favorable profile than certain choline salts [4]. Therefore, substituting Alpha-GPC with a generic 'choline' source in a formulation will alter choline payload, pharmacokinetic profile, and potentially therapeutic efficacy and safety.

Choline content
Alpha-GPC: high choline density by weight
Citicoline, phosphatidylcholine: lower choline payload; may shift formulation calculations
Plasma kinetics
Rapid plasma choline elevation reported
Choline salts: slower or lower elevation; exposure profile may not transfer
TMAO risk profile
No significant TMAO increase reported
Certain choline salts may elevate TMAO; safety-related endpoint context differs

Alpha-GPC Differentiation Evidence


Dementia Efficacy vs. Citicoline

A 2025 systematic review and meta-analysis of three randomized controlled trials (N=358 participants) directly compared choline alfoscerate (Alpha-GPC) with citicoline in patients with dementia disorders. As measured by the Sandoz Clinical Assessment for Geriatric Patients (SCAG) scale, Alpha-GPC treatment resulted in a statistically significant improvement in overall clinical conditions compared to citicoline at the end of treatment [1]. Lower SCAG scores indicate better clinical status, and the weighted mean difference (WMD) of -3.92 points in favor of Alpha-GPC represents a clinically meaningful benefit across multiple domains including cognitive function, interpersonal relationships, affective disorders, apathy, and somatic functioning.

Dementia endpoint vs. citicoline
Head-to-head
WMD -3.92 SCAG points (95% CI -7.41 to -0.42)
Reported endpoint improvement context
Meta-analysis of 3 RCTs, N=358; model-specific review
Dementia Cognitive Impairment Nootropics

Plasma Choline Uptake vs. Citicoline

In a controlled pharmacokinetic study of 12 healthy volunteers receiving a single intramuscular 1,000 mg dose of either Alpha-GPC or citicoline, plasma choline levels were monitored over 6 hours. Alpha-GPC administration induced a rapid rise in plasma choline, with peak concentrations observed at the first (0.25 h) or second (0.5 h) sampling time post-injection. Crucially, plasma choline levels after citicoline administration followed a similar time course but were considerably lower than those observed after Alpha-GPC administration [1]. While the full abstract does not provide exact numerical peak values, the qualitative and quantitative difference is explicitly stated as 'considerably lower' for citicoline.

Plasma choline vs. citicoline
Head-to-head
Considerably higher plasma choline with Alpha-GPC (i.m. 1000 mg)
Reported acute bioavailability context
12 volunteers, crossover design; data to verify
Pharmacokinetics Bioavailability Choline Precursors

Choline Content Advantage

Alpha-GPC contains approximately 40–41% choline by weight, the highest proportion among all major supplemental choline sources [1]. This means that a 1,000 mg dose of Alpha-GPC delivers approximately 400–410 mg of free choline. In contrast, citicoline (CDP-choline) contains only about 18% choline by weight (180 mg choline per 1,000 mg) [2], and choline bitartrate contains approximately 41% choline by weight but with significantly lower bioavailability and less efficient brain delivery [3]. Phosphatidylcholine contains only 13–15% choline by weight [4].

Choline content by weight
Class-level
~40–41% choline (vs. 18% citicoline, 13–15% PC)
Supports formulation efficiency review
Theoretical mass fraction; context-dependent
Formulation Efficiency Choline Content Nutraceutical Ingredients

TMAO Safety Profile vs. Choline Salts

In a randomized, double-blind study examining serum choline and trimethylamine N-oxide (TMAO) responses after ingestion of various choline supplements, high-dose Alpha-GPC (A-GPC) and choline chloride both significantly elevated serum choline levels compared to low-dose A-GPC and choline bitartrate (F=31.31, p<0.01). However, TMAO levels—a gut microbiota-derived metabolite associated with increased cardiovascular disease risk—were not significantly different between supplement groups (F=1.96, p=0.1361) or across time (F=0.0795, p=0.7795) [1]. This indicates that while Alpha-GPC effectively raises serum choline, it does so without a concomitant elevation in TMAO, unlike some choline salts where TMAO concerns have been raised.

TMAO response vs. choline salts
Head-to-head
No significant TMAO increase (p=0.1361)
Supports TMAO risk review context
Randomized double-blind study; safety-related endpoint context
Safety TMAO Cardiovascular Risk

Water Solubility Advantage

Choline glycerophosphate (Alpha-GPC) exhibits exceptionally high water solubility, with reported values reaching 1000 g/L at 25°C and ≥200 mg/mL . This is substantially higher than many other choline sources; for comparison, phosphatidylcholine is poorly water-soluble and requires emulsification or liposomal encapsulation for effective delivery. This extreme hydrophilicity facilitates rapid dissolution and absorption in the gastrointestinal tract, contributing to the compound's fast onset of action and high oral bioavailability [1].

Water solubility
Class-level
Reported up to 1000 g/L at 25°C
Supports multi-format delivery context
Class-level inference; may require verification
Solubility Formulation Bioavailability

Hygroscopicity & Stability Challenges

Alpha-GPC is inherently very hygroscopic and chemically unstable, with a tendency to degrade into free choline and glycerophosphate under ambient humidity [1]. This characteristic presents a significant formulation challenge that distinguishes Alpha-GPC from more stable but less bioavailable choline sources. However, industry innovations have emerged to address this limitation. For instance, NNB Nutrition's GeniusPure line features a proprietary Non-Hygroscopic Alpha-GPC technology that eliminates moisture absorption and handling difficulties, enabling stable formulation of capsules and tablets without requiring specialized cold-chain storage or complex excipient systems [2]. Additionally, research has demonstrated successful preparation of Alpha-GPC solid composites using sucrose ester at a 1:3 ratio via air drying, providing another industrial pathway for stabilizing this ingredient [3].

Hygroscopicity & stability
Data to verify
Highly hygroscopic; stabilized non-hygroscopic grades available
Supports formulation stability review
Supplier-reported; requires stability evaluation
Stability Hygroscopicity Formulation Technology

Alpha-GPC Industrial & Research Applications


Pharmaceutical Cognitive Therapeutics

Alpha-GPC is the choline precursor of choice for pharmaceutical interventions targeting Alzheimer's disease, vascular dementia, and amnestic mild cognitive impairment (aMCI). Clinical evidence demonstrates superior efficacy over citicoline in improving global clinical conditions in dementia patients [1], and a 2024 randomized controlled trial showed a significant 2.34-point reduction in ADAS-cog score (vs. placebo) after 12 weeks of 600 mg/day Alpha-GPC in MCI subjects [2]. For pharmaceutical companies developing prescription cognitive enhancers, Alpha-GPC offers a well-characterized safety profile and a defined regulatory pathway (marketed as a prescription drug in several countries for cognitive disorders).

Nootropic & Brain Health Supplements

For nutraceutical brands targeting the premium nootropic and brain health segment, Alpha-GPC's high choline density (40–41% by weight) and rapid plasma choline elevation [1] provide a compelling value proposition. A single 300–600 mg capsule delivers a meaningful choline dose with rapid onset, enabling lean label designs and improved consumer compliance. The ingredient's established role as an acetylcholine precursor supports claims related to focus, memory, and mental clarity, backed by both pharmacokinetic data and clinical outcomes [2].

Sports Nutrition & Pre-Workout

Alpha-GPC is uniquely positioned for sports nutrition applications where rapid choline delivery enhances neuromuscular function and growth hormone response. The compound's water solubility [1] and fast absorption enable its use in pre-workout powders and ready-to-drink shots. Its ability to rapidly elevate plasma choline without increasing TMAO [2] addresses a key safety concern for fitness consumers who may use such products daily. Procurement specifications for this application should prioritize non-hygroscopic grades to ensure stability in high-moisture powder blends [3].

Neuroscience Research Precursor

In preclinical neuroscience research, Alpha-GPC serves as a well-characterized tool compound for studying cholinergic signaling, neurogenesis, and neuroprotection. Animal studies have demonstrated that late administration of Alpha-GPC (250 mg/kg) starting 3 weeks after seizure improves cognitive function, reduces neuronal death and blood-brain barrier disruption, and increases hippocampal neurogenesis [1]. For researchers, Alpha-GPC offers a pure, water-soluble [2] choline source that bypasses the confounding variables associated with other choline precursors, such as the cytidine component of citicoline or the fatty acid moieties of phosphatidylcholine. High-purity (>99%) grades are readily available for reproducible experimental work.

Application
Selection Property
Validation Focus
Cognitive endpoint research
Cholinergic precursor profile
Clinical endpoint model review
Nootropic formulation research
Choline density & water solubility
Plasma choline & TMAO monitoring
Sports nutrition research
Rapid dissolution & non-hygroscopic grade
Performance endpoint & TMAO context
Cholinergic signaling studies
High-purity (>99%) water-soluble tool
Neurogenesis & neuroprotection endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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